Sodium acetate hydrate

Description

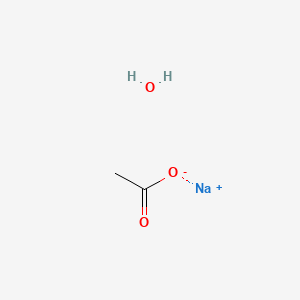

Structure

2D Structure

Properties

CAS No. |

31304-44-6 |

|---|---|

Molecular Formula |

C2H5NaO3 |

Molecular Weight |

100.05 g/mol |

IUPAC Name |

sodium;acetate;hydrate |

InChI |

InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+1;/p-1 |

InChI Key |

DGPIGKCOQYBCJH-UHFFFAOYSA-M |

SMILES |

CC(=O)[O-].O.[Na+] |

Canonical SMILES |

CC(=O)[O-].O.[Na+] |

Other CAS No. |

31304-44-6 |

Origin of Product |

United States |

Crystallographic and Structural Investigations of Sodium Acetate Hydrate Systems

Elucidation of Crystal Structure and Lattice Parameters

Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O) crystallizes in the monoclinic system with the space group C2/c. iucr.orgresearchgate.net Its structure is characterized by distorted octahedral coordination of the sodium ion (Na⁺) with six oxygen atoms. iucr.orgwikipedia.org These octahedra share edges, forming continuous chains along the c-axis. iucr.orgwikipedia.org The crystal structure of anhydrous sodium acetate is described as having alternating layers of sodium-carboxylate and methyl groups. wikipedia.org

Detailed crystallographic data for sodium acetate trihydrate has been determined through single-crystal X-ray diffraction.

Table 1: Crystallographic Data for Sodium Acetate Trihydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | iucr.org |

| a | 12.475 Å | iucr.orgresearchgate.net |

| b | 10.407 Å | iucr.orgresearchgate.net |

| c | 10.449 Å | iucr.orgresearchgate.net |

| β | 112.65° | iucr.orgresearchgate.net |

| Z | 8 | researchgate.net |

| Density (observed) | 1.45 g/cm³ | researchgate.net |

Analysis of Hydration States and Polymorphism

Sodium acetate exists in several hydration states, most notably as an anhydrous salt (CH₃COONa), a trihydrate (CH₃COONa·3H₂O), and a tetrahydrate (CH₃COONa·4H₂O). wikipedia.orgresearchgate.netencyclopedia.com The anhydrous form is hygroscopic and readily absorbs moisture from the air to form the trihydrate. encyclopedia.com The trihydrate is the most common and well-studied form. encyclopedia.com

Polymorphism, the ability of a substance to exist in more than one crystal form, is also observed in sodium acetate. At least two polymorphs of anhydrous sodium acetate, designated as Form I and Form II, have been identified. semanticscholar.org Additionally, new tetragonal and orthorhombic polymorphs have been characterized. semanticscholar.org Different crystalline forms of the same compound can exhibit significant differences in physical properties such as solubility and melting point. google.com

Mechanisms of Crystal Growth and Morphological Evolution

The crystallization of sodium acetate trihydrate from a supersaturated aqueous solution is a rapid and exothermic process. wikipedia.orgnih.gov The growth of these crystals often results in the formation of thin needles. nih.gov

Whisker Formation Dynamics

Under specific conditions, sodium acetate trihydrate can form long, thin crystalline whiskers. researchgate.net A dense colony of these whiskers, which can reach up to 5 cm in length and range in width from 0.3 to 100 micrometers, can develop within 72 hours when grown on cellulose (B213188) acetate membranes in contact with a saturated aqueous solution. researchgate.net X-ray powder diffraction has identified these whiskers as sodium acetate trihydrate. researchgate.net

Influence of Additives on Crystal Habit Modification

The morphology of sodium acetate crystals can be significantly altered by the presence of additives. rsc.orged.ac.uk Certain polymers, when added in low concentrations, act as crystal-habit modifiers. rsc.orgrsc.org For instance, the addition of the sodium salt of poly(methacrylic acid) can dramatically change the morphology of anhydrous sodium acetate crystals from large, plate-shaped crystals to extremely thin needles. rsc.orged.ac.uk This modification is attributed to the polymer inhibiting the nucleation and growth of anhydrous sodium acetate crystallites. rsc.org Other additives like acetamide (B32628) and expanded graphite (B72142) have also been shown to modify the properties of sodium acetate trihydrate. researchgate.net

In-Situ Structural Characterization during Phase Transitions

In-situ X-ray powder diffraction (XRPD) is a powerful technique for studying the structural changes that occur during phase transitions in real-time. rsc.orgrsc.orgnorthwestern.edu Studies on sodium acetate trihydrate have utilized in-situ XRPD to observe the effects of additives and temperature changes on its crystalline structure. rsc.orgrsc.org For example, these experiments have shown that certain polymer additives can suppress the formation of anhydrous sodium acetate during thermal cycling. rsc.orgrsc.org Furthermore, in-situ XRPD has been instrumental in identifying the active nucleator for sodium acetate trihydrate crystallization as disodium (B8443419) hydrogen phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O) and understanding its deactivation mechanism through dehydration. rsc.orgrsc.org

Hydrogen Bonding Networks and Coordination Geometries in Solid-State Structures

Hydrogen bonding plays a crucial role in the solid-state structure of sodium acetate trihydrate. iucr.orgwikipedia.org The water of hydration and the acetate ions are linked by hydrogen bonds, creating a three-dimensional network that connects the one-dimensional chains formed by the sodium-oxygen octahedra. wikipedia.org Each oxygen atom of the acetate ion participates in two hydrogen bonds with water molecules. iucr.org

The sodium ion in sodium acetate trihydrate exhibits a distorted octahedral coordination geometry, bonding to six oxygen atoms. iucr.orgwikipedia.org The Na⁺-O bond distances are in the range of 2.35 to 2.56 Å. iucr.org The O-Na⁺-O bond angles deviate from the ideal 90° and 180° of a regular octahedron, with values ranging from 80.9° to 104.2° and 162.6° to 165.7°, respectively. iucr.org This distorted coordination is a common feature in sodium salts of organic acids. iucr.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Sodium Acetate | CH₃COONa or NaOAc |

| Sodium Acetate Anhydrous | CH₃COONa |

| Sodium Acetate Trihydrate | CH₃COONa·3H₂O |

| Sodium Acetate Tetrahydrate | CH₃COONa·4H₂O |

| Water | H₂O |

| Sodium Hydroxide (B78521) | NaOH |

| Acetic Acid | CH₃COOH |

| Sodium Salt of Poly(methacrylic acid) | - |

| Acetamide | CH₃CONH₂ |

| Expanded Graphite | C |

| Disodium Hydrogen Phosphate Dihydrate | Na₂HPO₄·2H₂O |

| Anhydrous Disodium Hydrogen Phosphate | Na₂HPO₄ |

| Sodium Carbonate | Na₂CO₃ |

| Bromoethane (B45996) | CH₃CH₂Br |

| Methane (B114726) | CH₄ |

| Carbon Dioxide | CO₂ |

| Barium Sulfate | BaSO₄ |

| Sodium Carboxymethyl Cellulose | - |

| Disodium Hydrogen Phosphate Dodecahydrate | Na₂HPO₄·12H₂O |

| Acrylamide | C₃H₅NO |

| N,N'-methylenebisacrylamide | C₇H₁₀N₂O₂ |

| α-ketoglutaric acid | C₅H₆O₅ |

| Tetrasodium (B8768297) Pyrophosphate Decahydrate (B1171855) | Na₄P₂O₇·10H₂O |

| Xanthan Gum | - |

| Anhydrous Sodium Acetate | CH₃COONa |

| Ethylene Glycol | C₂H₆O₂ |

| Glycerol | C₃H₈O₃ |

| Paraffin | - |

| Zinc | Zn |

| Iron | Fe |

| Iron(II,III) Oxide | Fe₃O₄ |

Solution Chemistry and Hydration Dynamics of Sodium Acetate

Dissociation Equilibria and Ion Speciation in Aqueous Systems

When dissolved in water, sodium acetate (B1210297), a salt derived from a strong base (sodium hydroxide) and a weak acid (acetic acid), undergoes complete dissociation. reddit.combrainly.com This process yields sodium cations (Na⁺) and acetate anions (CH₃COO⁻). patsnap.comechemi.com The sodium ion, being the cation of a strong base, is a spectator ion and does not react with water. quora.comquora.com

The balanced dissociation equation is: CH₃COONa(s) → Na⁺(aq) + CH₃COO⁻(aq) quora.comck12.org

The acetate anion, as the conjugate base of a weak acid, subsequently participates in a hydrolysis equilibrium with water. quora.comstackexchange.com It accepts a proton (H⁺) from a water molecule, leading to the formation of acetic acid (CH₃COOH) and hydroxide (B78521) ions (OH⁻). patsnap.comquora.comyoutube.com This reaction causes an increase in the hydroxide ion concentration, resulting in a slightly alkaline solution with a pH greater than 7. patsnap.comquora.comyoutube.com

The hydrolysis reaction is represented by the following equilibrium: CH₃COO⁻(aq) + H₂O(l) ⇌ CH₃COOH(aq) + OH⁻(aq) quora.comquora.com

This interaction demonstrates the speciation of sodium acetate in an aqueous environment, where it exists not just as dissociated ions but also influences the acid-base equilibrium of the solution. vedantu.com

Interactive Table: Dissociation and Hydrolysis of Sodium Acetate

| Process | Reactants | Products | Effect on Solution |

|---|---|---|---|

| Dissociation | Sodium Acetate (CH₃COONa) | Sodium Ion (Na⁺), Acetate Ion (CH₃COO⁻) | Complete ionization |

| Hydrolysis | Acetate Ion (CH₃COO⁻), Water (H₂O) | Acetic Acid (CH₃COOH), Hydroxide Ion (OH⁻) | Increases pH (alkaline) |

Characterization of Hydration Shells and Water-Anion Interactions

The interactions between sodium acetate ions and surrounding water molecules are critical to its solution behavior. Both the sodium cation (Na⁺) and the acetate anion (CH₃COO⁻) are classified as "kosmotropes," indicating they are strongly hydrated. aip.org The process of dissolving the salt in water involves the formation of hydration shells around these ions, which is an exothermic process driven by the attraction between the ions and the polar water molecules. vedantu.comstackexchange.com

The acetate anion presents a case of complex hydration due to its dual chemical nature. It possesses a hydrophilic carboxylate group (-COO⁻) and a hydrophobic methyl group (-CH₃). aip.org This structure leads to distinct interactions with water:

Hydrophilic Interaction: The negatively charged carboxylate group strongly interacts with the partial positive charges on the hydrogen atoms of water molecules through hydrogen bonding.

Hydrophobic Interaction: The nonpolar methyl group influences the local structure of water differently, though it does not form strong bonds.

Studies using techniques such as photoelectron spectroscopy and quantum chemistry calculations have been employed to investigate the microsolvation of sodium acetate, examining the step-by-step hydration of the NaOAc⁻ cluster. aip.org Research using X-ray absorption spectroscopy has also probed ion pairing between the acetate anion and various cations, finding that the strength of this pairing increases in the order of NH₄⁺ < K⁺ < Li⁺ < Na⁺. nih.gov This strong ion pairing between Na⁺ and the carboxylate group is a key feature of its solution chemistry. nih.gov

Mechanisms of pH Buffering in Aqueous Solutions

A solution containing both acetic acid (a weak acid) and its conjugate base, the acetate ion (supplied by a salt like sodium acetate), functions as a pH buffer. libretexts.orglumenlearning.com Such a system has the capacity to resist significant changes in pH upon the addition of small amounts of a strong acid or a strong base. lumenlearning.comchemicalbook.com

The buffering action is governed by the following equilibrium: CH₃COOH(aq) ⇌ H⁺(aq) + CH₃COO⁻(aq)

The mechanism relies on Le Châtelier's principle. etsu.edugithub.io The buffer contains a reservoir of both the weak acid (CH₃COOH) and its conjugate base (CH₃COO⁻). shaalaa.com

Neutralization of Added Acid: If a strong acid (a source of H⁺ ions) is added, the excess H⁺ ions are neutralized by the acetate ions present in the buffer. The equilibrium shifts to the left, forming more acetic acid and minimizing the increase in [H⁺]. github.ioquora.comCH₃COO⁻(aq) + H⁺(aq) → CH₃COOH(aq) youtube.com

Neutralization of Added Base: If a strong base (a source of OH⁻ ions) is added, the hydroxide ions are neutralized by the acetic acid in the buffer. The equilibrium shifts to the right, consuming acetic acid to replenish H⁺ ions that react with the added OH⁻ to form water. This action prevents a sharp increase in pH. quora.comyoutube.comCH₃COOH(aq) + OH⁻(aq) → CH₃COO⁻(aq) + H₂O(l)

The pH of an acetate buffer solution can be calculated using the Henderson-Hasselbalch equation , which relates the pH to the pKa of the weak acid and the ratio of the concentrations of the conjugate base to the acid. fiveable.meyoutube.comopenstax.org

pH = pKa + log ([CH₃COO⁻] / [CH₃COOH]) youtube.com

A buffer is most effective when the concentrations of the acid and its conjugate base are approximately equal, which occurs when the pH of the solution is close to the pKa of the weak acid (for acetic acid, the pKa is about 4.76). youtube.comyoutube.com

Interactive Table: Acetate Buffer Action Summary

| Component | Action | Reaction | Result |

|---|---|---|---|

| Acetate Ion (CH₃COO⁻) | Neutralizes added acid | CH₃COO⁻ + H⁺ → CH₃COOH | pH change is minimized |

| Acetic Acid (CH₃COOH) | Neutralizes added base | CH₃COOH + OH⁻ → CH₃COO⁻ + H₂O | pH change is minimized |

Studies on Supersaturation States and Solution Structure

Sodium acetate is well-known for its ability to form supersaturated solutions. quora.com A supersaturated solution is a metastable state that holds more dissolved solute than would normally be possible at a given temperature under equilibrium conditions. quora.com

These solutions are typically prepared by dissolving sodium acetate trihydrate in its own water of crystallization by heating it above its melting point (approximately 58°C). washington.eduwikipedia.org As the salt melts, it becomes completely dissolved. washington.edu If this solution is then carefully cooled to room temperature without any disturbance, it remains in a liquid state, becoming supersaturated with respect to sodium acetate trihydrate. quora.comwashington.edu

The introduction of a nucleation center is required to break this unstable equilibrium. quora.com This can be achieved by:

Adding a small "seed" crystal of solid sodium acetate. quora.comwashington.edu

Scratching the side of the container. quora.com

Using a metal disc in a reusable heat pack to create a nucleation point. patsnap.comwikipedia.org

Upon nucleation, a rapid, exothermic crystallization process begins, where the excess dissolved solute precipitates out of the solution as solid sodium acetate trihydrate. washington.eduyoutube.com This process releases a significant amount of latent heat, causing the temperature of the solution to rise, a principle famously used in reusable heating pads. patsnap.comwikipedia.org The crystallization propagates until the entire solution has solidified into a crystalline mass. youtube.com Studies have also explored heterogeneous nucleation, where a crystal of a different substance can initiate crystallization. youtube.com

Water Uptake Processes on Hydrated and Anhydrous Sodium Acetate Surfaces

Sodium acetate is a hygroscopic, or water-attracting, substance. chemicalbook.com The processes of water uptake on its surfaces have been studied to understand its interaction with atmospheric moisture. Research using techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has monitored the in-situ adsorption of water on both anhydrous sodium acetate and sodium acetate trihydrate. unca.edu

Studies show that anhydrous sodium acetate readily takes up water from a humid environment to form sodium acetate trihydrate. This hydration process is chemically significant and demonstrates the compound's affinity for water. unca.edu

Furthermore, the surface of sodium acetate trihydrate itself can adsorb additional water. unca.edu Even though the trihydrate form already contains three molecules of water bound within its crystal structure, its surface can host thin films of adsorbed water when exposed to sufficient relative humidity. wikipedia.orgunca.edu The compound's ability to act as a model for studying water uptake is enhanced by its possession of both hydrophilic (carboxylate) and hydrophobic (methyl) groups, which mimic more complex surfaces found in atmospheric aerosols. unca.edu

Thermodynamic and Kinetic Studies of Phase Transitions in Sodium Acetate Hydrate

Investigation of Supercooling Phenomena and Mitigation Strategies

Sodium acetate (B1210297) trihydrate (SAT) is well-known for its significant supercooling behavior, a phenomenon where the material remains in a liquid state below its freezing point. chemrxiv.orgbohrium.comnih.govyoutube.com This characteristic can be advantageous for long-term heat storage without the need for thermal insulation, but it also presents a challenge for applications requiring rapid and predictable heat release. bohrium.comyoutube.com The supercooling of SAT is primarily attributed to the strong electrostatic interactions between sodium and acetate ions, which leads to ion aggregation in the supercooled liquid state and hinders the formation of a crystal structure. bohrium.com

Mitigation of supercooling is a critical area of research to enable the reliable use of sodium acetate hydrate (B1144303) as a PCM. The most common strategy involves the introduction of nucleating agents to provide sites for crystal growth to begin, thereby reducing the degree of supercooling. chemrxiv.orgnih.govnih.govmdpi.com The effectiveness of these agents is a key determinant of the performance of SAT-based thermal energy storage systems. Beyond the use of nucleating agents, other strategies have been explored, such as applying physical disturbances like stirring, which can help to induce crystallization, though often not completely eliminating supercooling. mdpi.com

Mechanisms of Incongruent Melting and Phase Separation

A significant drawback of sodium acetate trihydrate is its tendency to undergo incongruent melting. dtu.dkrsc.org Instead of melting into a homogeneous liquid of the same composition, it can phase-separate, leading to the precipitation of anhydrous sodium acetate from the aqueous solution. dtu.dkrsc.org This phase separation is particularly problematic in the supercooled state and results in a decrease in the heat released upon crystallization compared to a homogeneously melted sample. dtu.dk The underlying cause of this incongruent melting is the limited solubility of anhydrous sodium acetate in the water released from the hydrate upon melting, as illustrated by the sodium acetate-water phase diagram. rsc.orgcip.com.cn Over time and with repeated thermal cycling, the settled anhydrous salt becomes difficult to redissolve, leading to a progressive reduction in the latent heat capacity of the material. researchgate.net

To counter the detrimental effects of incongruent melting and phase separation, various mitigation strategies have been investigated. A common approach is the addition of thickening agents to increase the viscosity of the molten salt hydrate. nih.govdtu.dk These agents help to keep the anhydrous salt particles suspended within the solution, preventing them from settling at the bottom of the container. dtu.dk Another strategy involves the addition of extra water to the composition, which increases the amount of anhydrous salt that can dissolve in the liquid phase. dtu.dk More advanced approaches focus on the use of polymer additives that can act as crystal-habit modifiers, which not only prevent the formation of anhydrous sodium acetate but can also alter its morphology to facilitate easier redissolution. rsc.org

Nucleation Kinetics and Catalysis in Crystallization Processes

The crystallization of supercooled sodium acetate trihydrate is a kinetically controlled process involving two main steps: nucleation and crystal growth. youtube.com Understanding and controlling the nucleation kinetics are paramount for designing efficient and reliable phase-change materials. rsc.org The rate of nucleation is influenced by both thermodynamic driving forces, which increase as the temperature is lowered below the melting point, and kinetic factors, which become slower at lower temperatures. youtube.com Heterogeneous nucleation, which is induced by the presence of foreign surfaces or nucleating agents, is a key strategy to lower the thermodynamic barrier for nucleation and accelerate the crystallization process. youtube.com

Extensive research has been conducted to identify effective nucleating agents for sodium acetate trihydrate to control its crystallization. A wide array of compounds has been screened for their ability to reduce the degree of supercooling.

Phosphate-Based Nucleants: Disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate (DSP) and tetrasodium (B8768297) pyrophosphate decahydrate (B1171855) are among the most commonly studied nucleating agents for SAT. nih.govoup.comdeepdyve.com The addition of a small weight percentage of DSP can significantly reduce the supercooling of SAT to as low as 2 K. nih.gov In situ X-ray powder diffraction studies have revealed that the active nucleator is actually the dihydrate form, Na₂HPO₄·2H₂O. ed.ac.ukrsc.org

Alkaline Earth Metal Chlorides: Recent studies have identified calcium chloride dihydrate (CaCl₂·2H₂O) as a highly effective nucleating agent that can outperform previously known nucleants, especially in terms of its operational temperature range up to 80 °C. chemrxiv.orgacs.orgucl.ac.uk It has been shown to be reliable even at concentrations as low as 0.5 wt%. chemrxiv.orgucl.ac.uk Magnesium chloride hexahydrate (MgCl₂·6H₂O) has also been identified as a viable nucleating agent, although its performance can be less reliable after heating to higher temperatures. chemrxiv.orgucl.ac.uk

Other Nucleating Agents: Other materials have also been investigated for their nucleating properties. Aluminum nitride (AlN) nanoparticles have been shown to reduce the supercooling of SAT to between 0 and 2.4 °C when added at 3-5 wt.%. nih.gov Various other salts and salt hydrates have been tested, with varying degrees of success. acs.org

The table below summarizes the performance of several nucleating agents for sodium acetate trihydrate.

| Nucleating Agent | Concentration (wt%) | Observed Supercooling | Notes |

| Disodium hydrogen phosphate dodecahydrate (DSP) | 2% | ~2 K | Effective nucleating agent. nih.gov |

| Calcium chloride dihydrate (CaCl₂·2H₂O) | 0.5% - 4.76% | Reliable crystallization | Outperforms many other nucleants, stable up to 80 °C. chemrxiv.orgacs.orgucl.ac.uk |

| Magnesium chloride hexahydrate (MgCl₂·6H₂O) | 4.76% | Reliable at lower temperatures | Performance degrades after heating to 80 °C. chemrxiv.orgucl.ac.uk |

| Aluminum nitride (AlN) | 3% - 5% | 0 - 2.4 °C | Effective at reducing supercooling. nih.gov |

| Tetrasodium pyrophosphate decahydrate | Not specified | Effective nucleating agent | Subject to deactivation at higher temperatures. oup.com |

A significant challenge with many nucleating agents for sodium acetate trihydrate is their deactivation, particularly after being subjected to elevated temperatures. rsc.org For phosphate-based nucleators like disodium hydrogen phosphate and tetrasodium pyrophosphate, it has been widely reported that their effectiveness diminishes when the SAT solution is heated above 80 °C and can be completely lost after heating above 90 °C. rsc.org

The primary mechanism for the deactivation of these phosphate-based nucleators is dehydration in the solution. ed.ac.ukrsc.org For instance, the active nucleator Na₂HPO₄·2H₂O can dehydrate to form anhydrous Na₂HPO₄, which is not an effective nucleating agent. ed.ac.ukrsc.org Similarly, the deactivation of tetrasodium pyrophosphate decahydrate is linked to its dehydration, as its melting point is reported to be in the range of 69–79 °C. rsc.org A positive correlation has been found between the deactivation temperatures of various sodium salt nucleating agents and their crystallographic matching with sodium acetate trihydrate, suggesting that the structural relationship between the nucleant and the host material plays a crucial role in the deactivation process. osti.gov

The preheating temperature and duration have a marked influence on the subsequent crystallization of sodium acetate trihydrate, particularly when nucleating agents are present. oup.comdeepdyve.comoup.com Studies have shown that for a 60.3 wt% aqueous solution of sodium acetate (equivalent to the trihydrate), a nucleating agent like disodium hydrogen phosphate begins to be deactivated by preheating at around 81 °C. deepdyve.comoup.com This deactivation temperature can be slightly raised by increasing the concentration of sodium acetate in the solution. deepdyve.comoup.com

Similarly, when using tetrasodium pyrophosphate decahydrate as a nucleating agent in a 60.3 wt% solution, deactivation starts at approximately 81 °C, which is significantly higher than the melting point of SAT. oup.com However, even after prolonged heating at 80 °C, samples containing this nucleating agent were still able to crystallize upon cooling. oup.com These findings highlight the critical importance of controlling the maximum operating temperature of SAT-based heat storage systems to ensure the long-term stability and effectiveness of the nucleating catalysts. rsc.org

Impact of Polymeric and Non-Polymeric Additives on Phase Transition Stability

The stability of the phase transition in sodium acetate trihydrate can be significantly improved through the use of various additives, both polymeric and non-polymeric. These additives primarily address the issues of incongruent melting and phase separation, thereby enhancing the long-term performance and reliability of the material.

Non-Polymeric Additives: The addition of extra water is a simple non-polymeric approach to mitigate phase separation by increasing the solubility of the anhydrous salt. dtu.dk Thickening agents, while often polymeric, can also include non-polymeric substances that increase the viscosity of the solution to suspend the anhydrous salt particles. dtu.dk

Polymeric Additives: Polymeric additives have been extensively studied for their role in stabilizing sodium acetate trihydrate.

Thickening Agents: Carboxymethyl cellulose (B213188) (CMC) and xanthan gum are commonly used as thickening agents. nih.govdtu.dk Adding 0.5% to 2% (by weight) of CMC or 0.3% to 0.5% of xanthan gum can effectively inhibit phase separation by increasing the viscosity of the molten salt. nih.govdtu.dk

Crystal-Habit Modifiers: Certain polymers can act as crystal-habit modifiers, directly inhibiting the nucleation and growth of anhydrous sodium acetate crystals. rsc.org For example, the sodium salt of poly(methacrylic acid) (Na-PMAA) has been identified as an effective inhibitor of incongruent melting. researchgate.net At sufficient concentrations, these polymers can completely suppress the precipitation of the anhydrous form. rsc.orged.ac.ukrsc.org At sub-optimal concentrations, they can alter the morphology of the anhydrous crystals that do form, making them easier to redissolve upon heating. rsc.org The use of these polymer additives represents a significant advancement in creating stable and reliable sodium acetate trihydrate-based phase-change materials. rsc.org

The table below provides an overview of the effects of various additives on the phase transition stability of sodium acetate trihydrate.

| Additive Type | Example Additive | Concentration | Primary Effect |

| Non-Polymeric | Extra Water | Varies | Increases solubility of anhydrous salt dtu.dk |

| Polymeric (Thickener) | Carboxymethyl Cellulose (CMC) | 0.5 - 2 wt% | Increases viscosity, prevents phase separation nih.govdtu.dk |

| Polymeric (Thickener) | Xanthan Gum | 0.3 - 0.5 wt% | Increases viscosity, prevents phase separation nih.govdtu.dk |

| Polymeric (Crystal-Habit Modifier) | Sodium poly(methacrylic acid) (Na-PMAA) | 0.67% w/w (minimum) | Inhibits nucleation and growth of anhydrous sodium acetate researchgate.net |

Role of Thickening Agents (e.g., carboxymethyl cellulose, xanthan gum, polyacrylamide)

Thickening agents are crucial in improving the performance of sodium acetate trihydrate (SAT) as a phase change material (PCM) by addressing the issue of phase separation. During the melting process, SAT can incongruently melt, leading to the separation of anhydrous sodium acetate and a water-rich solution. This separation hinders the recombination of the components during solidification, resulting in a gradual decrease in the latent heat storage capacity over repeated cycles. Thickening agents increase the viscosity of the molten SAT, creating a network that suspends the anhydrous salt particles and prevents their sedimentation. mdpi.comtaylorandfrancis.com

Carboxymethyl cellulose (CMC) is a widely studied thickening agent for SAT. The addition of CMC has been shown to effectively inhibit phase separation and maintain a more homogeneous mixture. nih.govnih.govqust.edu.cn Studies have demonstrated that adding a small percentage of CMC, typically around 3 wt.%, can significantly increase the viscosity of the molten SAT, which in turn prevents the settling of anhydrous sodium acetate. nih.govnih.gov This results in a more stable thermal performance over numerous heating and cooling cycles. nih.govcip.com.cn For instance, a composite of SAT with 3 wt.% CMC showed a latent heat reduction of only 9.29% after 200 cycles, compared to a 22.44% reduction in a sample without a thickener. nih.govnih.gov The viscosity of the SAT melt increased by 14 times with the addition of 3 wt.% CMC, effectively hindering the Stokes sedimentation of anhydrous sodium acetate. nih.govnih.gov

Xanthan gum is another effective thickening agent for SAT. Research has shown that adding a small amount, between 0.3% and 0.5% by weight, can significantly improve the heat content of SAT compared to samples suffering from phase separation. dtu.dk Like CMC, xanthan gum increases the viscosity of the solution, preventing the settling of anhydrous salt. dtu.dk However, some studies suggest that while effective, xanthan gum might lead to less even water distribution compared to CMC. dtu.dk

Polyacrylamide (PAA) has also been investigated as a thickener for SAT. researchgate.netresearchgate.net The addition of PAA can effectively address both phase separation and supercooling when combined with a nucleating agent. researchgate.net For example, a composite containing 4 wt.% polyacrylamide and a nucleating agent was found to have a stable melting temperature and latent heat. researchgate.net

The following table summarizes the effects of different thickening agents on sodium acetate trihydrate:

| Thickening Agent | Concentration (wt.%) | Key Findings | Reference |

| Carboxymethyl cellulose (CMC) | 3% | Increased viscosity by 14 times, reduced latent heat loss to 9.29% after 200 cycles. | nih.govnih.gov |

| Carboxymethyl cellulose (CMC) | 0.5% - 2% | Significantly higher heat content compared to SAT with phase separation. | dtu.dk |

| Xanthan gum | 0.3% - 0.5% | Significantly higher heat content compared to SAT with phase separation. | dtu.dk |

| Polyacrylamide (PAA) | 4% | Effectively solved phase separation and supercooling when combined with a nucleating agent. | researchgate.net |

Inhibition of Anhydrous Sodium Acetate Precipitation

The incongruent melting of sodium acetate trihydrate (SAT) leads to the precipitation of anhydrous sodium acetate, a primary cause of performance degradation in SAT-based phase change materials. researchgate.netrsc.org This precipitation results in phase separation, where the denser anhydrous salt settles at the bottom of the container, preventing its complete rehydration during the cooling cycle and leading to a loss of latent heat capacity. researchgate.netdtu.dk

Several strategies have been developed to inhibit this precipitation. The most common approach is the use of thickening agents, as discussed in the previous section. By increasing the viscosity of the molten SAT, thickeners create a gel-like structure that physically hinders the settling of anhydrous sodium acetate crystals. taylorandfrancis.comnih.govnih.gov

Another approach involves the use of specific polymer additives that act as crystal-habit modifiers. rsc.orged.ac.uk These polymers, even at low concentrations, can alter the morphology of any anhydrous sodium acetate that does form, making it less prone to settling and more readily dissolved upon reheating. rsc.org At higher concentrations, these polymers can completely suppress the precipitation of anhydrous sodium acetate. rsc.orged.ac.uk For example, the sodium salt of poly(methacrylic acid) has been identified as an effective inhibitor. researchgate.net

Mechanical stirring during the phase transition can also prevent the settling of anhydrous particles by keeping them suspended in the solution, allowing for proper re-formation of the trihydrate upon cooling. mdpi.com

The table below outlines various methods for inhibiting anhydrous sodium acetate precipitation:

| Inhibition Method | Mechanism | Key Findings | Reference |

| Thickening Agents (e.g., CMC) | Increases viscosity of the melt, physically preventing sedimentation of anhydrous salt. | 3 wt.% CMC increased viscosity 14-fold, significantly reducing phase separation. | nih.govnih.gov |

| Polymer Additives (e.g., Na-PMAA) | Acts as a crystal-habit modifier, altering crystal morphology or completely suppressing precipitation. | Effectively prevents incongruent melting and precipitation of anhydrous sodium acetate over thousands of cycles. | rsc.orged.ac.uk |

| Addition of Excess Water | Lowers the concentration of sodium acetate to prevent reaching the solubility limit at the melting point. | Can prevent precipitation but reduces the overall energy storage density. | researchgate.netrsc.org |

| Mechanical Stirring | Keeps anhydrous particles suspended in the solution to ensure rehydration upon cooling. | Suspends precipitated particles, allowing for the re-formation of salt hydrates. | mdpi.com |

Thermal Cycling Stability and Performance Degradation in Repeated Phase Transitions

The long-term stability of sodium acetate trihydrate (SAT) as a phase change material (PCM) is a critical factor for its practical application. Repeated melting and freezing cycles can lead to performance degradation, primarily characterized by a reduction in latent heat storage capacity. nih.govnih.govmdpi.com This degradation is largely attributed to phase separation and the precipitation of anhydrous sodium acetate. researchgate.netdtu.dk

During thermal cycling, if phase separation occurs, the anhydrous sodium acetate that settles at the bottom of the container may not fully recombine with the water during the solidification process. dtu.dk This leads to an accumulation of inactive anhydrous salt and a corresponding decrease in the amount of SAT available for phase change, resulting in a lower effective latent heat. nih.govnih.govmdpi.com

Studies have shown that without modification, SAT can experience a significant drop in latent heat. For instance, one study observed a 22.44% decrease in latent heat after 200 cycles in a sample of SAT with a nucleating agent but without a thickener. nih.govnih.gov Another investigation reported a latent heat decay of approximately 23% after 40 cycles in a composite material. cip.com.cn

The addition of thickening agents and other stabilizers is crucial for improving thermal cycling stability. A composite containing carboxymethyl cellulose (CMC) as a thickener showed a much lower latent heat reduction of only 9.29% after 200 cycles. nih.govnih.gov Similarly, the use of certain polymer additives has been shown to prevent incongruent melting and maintain stable performance over thousands of cycles. rsc.orged.ac.uk

The following table presents data on the thermal cycling stability of various SAT compositions:

| SAT Composition | Number of Cycles | Latent Heat Reduction | Key Observations | Reference |

| SAT with nucleating agent | 200 | 22.44% | Significant drop in latent heat due to phase separation. | nih.govnih.gov |

| SAT with CMC and nucleating agent | 200 | 9.29% | CMC effectively inhibited phase separation and reduced latent heat degradation. | nih.govnih.gov |

| SAT with CMC and other additives | 40 | ~23% | The rate of heat decay tended to stabilize after 40 cycles. | cip.com.cn |

| Raw SAT | 35 | ~10% | Drop in latent heat was reversible after stirring, suggesting segregation rather than thermal destruction. | mdpi.com |

| SAT with 3 wt.% added water | 35 | ~30% | Contrary to expectations, water addition accelerated latent heat degradation, likely due to enhanced segregation. | mdpi.com |

Investigation of Latent Heat Reduction Mechanisms

The primary mechanism behind the reduction of latent heat in sodium acetate trihydrate (SAT) during thermal cycling is phase separation. nih.govnih.govmdpi.com SAT is an incongruently melting salt hydrate, meaning that upon melting, it decomposes into anhydrous sodium acetate and a saturated aqueous solution. rsc.org The density of anhydrous sodium acetate is higher than that of the aqueous solution, causing it to settle at the bottom of the container. dtu.dk

Research has quantitatively linked the amount of precipitated anhydrous salt to the extent of latent heat reduction. In one study, a 22.44% decrease in latent heat was measured, which corresponded to the lower layer of the sample containing 24.1 wt.% anhydrous sodium acetate. nih.govnih.gov This confirms that the segregated anhydrous salt is the main contributor to the loss of heat storage capacity.

The breaking of hydrogen bonds between the anhydrous sodium acetate and water molecules during melting is the initial step that enables this segregation. mdpi.com While some studies have explored adding extra water to prevent incongruent melting, this can sometimes exacerbate the segregation phenomenon and lead to a more rapid decrease in latent heat, although this degradation may be reversible with stirring. mdpi.com

The table below summarizes the key aspects of the latent heat reduction mechanism in SAT:

| Aspect of Mechanism | Description | Consequence | Reference |

| Incongruent Melting | Upon melting, SAT decomposes into solid anhydrous sodium acetate and a saturated aqueous solution. | Creates the potential for phase separation. | rsc.org |

| Density Difference | Anhydrous sodium acetate is denser than the aqueous solution. | Leads to gravitational settling of the anhydrous salt. | dtu.dk |

| Phase Separation | The settled anhydrous salt forms a separate layer at the bottom of the container. | Prevents complete rehydration during solidification. | nih.govnih.gov |

| Incomplete Recombination | The separated anhydrous salt does not fully react with water to reform sodium acetate trihydrate. | A portion of the material becomes inactive for phase change. | dtu.dkmdpi.com |

| Latent Heat Reduction | The overall heat storage capacity of the material decreases as the amount of active phase change material is reduced. | The performance of the PCM degrades over thermal cycles. | nih.govnih.govmdpi.com |

Advanced Material Development and Performance Enhancement for Thermal Energy Storage Tes Applications

Design and Synthesis of Composite Phase Change Materials (CPCMs)

Sodium acetate (B1210297) trihydrate (SAT) is a promising phase change material (PCM) for thermal energy storage (TES) due to its high latent heat of fusion and suitable phase transition temperature for various applications. However, its practical implementation is hindered by inherent drawbacks such as low thermal conductivity, supercooling, and phase separation. To address these challenges, significant research has been dedicated to the development of composite phase change materials (CPCMs) by integrating SAT with various functional materials.

Integration with Highly Thermally Conductive Materials

A key strategy to improve the heat transfer characteristics of SAT is the incorporation of materials with high thermal conductivity. This enhances the charging and discharging rates of the TES system.

Expanded Graphite (B72142) (EG): EG is a widely used additive due to its porous structure, large surface area, and excellent thermal conductivity. rsc.orgrsc.org When SAT is absorbed into the porous network of EG, the resulting composite exhibits a significant increase in thermal conductivity. rsc.orgresearchgate.net For instance, the thermal conductivity of a SAT/EG composite was increased by 205.1% compared to pure SAT. rsc.org Studies have shown that the addition of EG does not lead to new chemical substances, indicating a physical combination between the components. rsc.org The amount of EG added is a critical parameter; while it enhances thermal conductivity, excessive amounts can lead to a decrease in the latent heat of the composite. mdpi.comresearchgate.net

Carbon Nanotubes (CNTs): The incorporation of CNTs has also been explored to enhance the thermal performance of SAT. The addition of CNTs can improve thermal conductivity and also has an effect on reducing supercooling. researchgate.net

Silicon Carbide (SiC): Silicon carbide nanoparticles are effective in not only enhancing thermal conductivity but also acting as a nucleating agent to mitigate supercooling. researchgate.net A composite of SAT with 2 wt% SiC and 2 wt% EG demonstrated a significant reduction in supercooling to 1.1 °C after 200 cycles. researchgate.net The thermal conductivity of SAT/SiC/EG composites showed a notable improvement, increasing by 1.09 to 1.77 times with the addition of 2 wt% and 3 wt% EG, respectively. researchgate.net

MXene: Recent research has begun to explore the use of MXenes to enhance the thermal properties of PCMs. MXenes have shown the potential to increase thermal conductivity by up to 16% with an efficiency of 94%. researchgate.net

Exploration of Novel Modifiers and Co-components

To further tailor the properties of SAT-based PCMs, researchers are investigating the use of various modifiers and co-components.

Urea (B33335): A binary eutectic mixture of sodium acetate trihydrate and urea has been developed, forming a PCM with a melting point of 31.4 °C and a latent heat of 205.3 J/g. acs.org The interaction between SAT and urea is primarily through intermolecular hydrogen bonds, with no significant chemical reactions observed. acs.org The addition of disodium (B8443419) phosphate (B84403) dodecahydrate (DSP) and carboxymethyl cellulose (B213188) (CMC) to this eutectic mixture has been shown to reduce the supercooling degree to 2.9 °C. acs.org

Acetamide (B32628): The exploration of acetamide as a co-component with SAT is an area of ongoing research to modify the thermophysical properties of the resulting PCM.

Engineering Strategies for Enhanced Supercooling Control and Phase Separation Suppression in TES Systems

Two of the most significant challenges for the widespread use of sodium acetate trihydrate in TES systems are its tendency to supercool and undergo phase separation during thermal cycling. Supercooling is the phenomenon where the material remains in a liquid state below its freezing point, and phase separation is the incongruent melting that leads to the settling of anhydrous sodium acetate, reducing the effective heat storage capacity. nih.govdtu.dkmdpi.com

To combat these issues, various engineering strategies have been developed:

Nucleating Agents: The addition of nucleating agents provides sites for crystal growth to begin, thereby reducing the degree of supercooling.

Disodium Hydrogen Phosphate (DSP): DSP, particularly in its dodecahydrate form (Na₂HPO₄·12H₂O), is a commonly used and effective nucleating agent for SAT. rsc.orgnih.govnih.gov Adding 2 wt% of DSP can reduce the supercooling of SAT to approximately 2 K. nih.govnih.gov However, the effectiveness of some phosphate-based nucleators can be deactivated at higher temperatures. rsc.org

Other Phosphate Compounds: Tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇) and its decahydrate (B1171855) form have also been identified as reliable nucleators for SAT. rsc.org

Inorganic Salts: Recent studies have identified Calcium Chloride dihydrate (CaCl₂·2H₂O) as a highly effective nucleating agent for SAT, remaining active even after heating to 80 °C. acs.orgchemrxiv.orgchemrxiv.org Magnesium Chloride hexahydrate (MgCl₂·6H₂O) also acts as a nucleating agent but loses its effectiveness when heated to 80 °C. acs.orgchemrxiv.org

Nanoparticles: Materials like silicon carbide (SiC) nanoparticles and nano-copper have been used as nucleating agents. researchgate.netresearchgate.net The addition of 2 wt% SiC can significantly reduce the supercooling of SAT. researchgate.net

Thickening Agents: To prevent the settling of anhydrous salt during phase separation, thickening agents are added to increase the viscosity of the molten PCM.

Carboxymethyl Cellulose (CMC): CMC is a widely used thickener that effectively inhibits phase separation in SAT. nih.govmdpi.com The addition of 3 wt% CMC can increase the viscosity of the solution by 14 times, significantly reducing the settling velocity of anhydrous sodium acetate. nih.govmdpi.com

Xanthan Gum (XG): Adding 1-1.5 wt% of xanthan gum to SAT has been shown to effectively inhibit phase separation. nih.govnih.gov However, the addition of XG can also lead to a slight reduction in the latent heat of fusion and thermal conductivity. nih.govnih.gov

Other Thickeners: Other materials like starch, bentonite, and gelatin have also been investigated as thickening agents for SAT. rsc.orgbohrium.comresearchgate.net While effective to some extent, they can also lead to a decrease in the enthalpy of the PCM. bohrium.comresearchgate.net

The combination of nucleating and thickening agents is a common and effective strategy. For example, a composite of SAT with 2 wt% disodium hydrogen phosphate dodecahydrate and 2 wt% CMC showed optimal performance in reducing supercooling. researchgate.net Similarly, a composite with 2 wt% disodium hydrogen phosphate dodecahydrate and 0.5 wt% gelatin effectively reduced supercooling and inhibited phase separation. rsc.org

System-Level Performance Analysis and Optimization for Thermal Energy Storage

Beyond the material level, understanding and optimizing the performance of sodium acetate trihydrate within a complete thermal energy storage system is crucial for practical applications. This involves both computational modeling and experimental analysis of large-scale systems.

Computational Fluid Dynamics and Heat Transfer Modeling of PCM Units

Computational Fluid Dynamics (CFD) is a powerful tool for analyzing the complex heat transfer and fluid flow phenomena that occur within a PCM-based thermal energy storage unit during charging and discharging cycles. dtu.dk

Validation with Experimental Data: The accuracy of CFD models is typically validated by comparing the simulation results with experimental data from prototype storage units. Studies have shown good agreement between calculated and measured temperatures and energy storage/release rates. dtu.dk

Applications in Seasonal Solar Thermal Energy Storage Systems

Sodium acetate trihydrate's ability to be significantly supercooled makes it a particularly interesting candidate for seasonal solar thermal energy storage. dtu.dkresearchgate.networktribe.com In this concept, solar energy collected during the summer can be stored as latent heat in the liquid PCM at ambient temperature for long periods with minimal heat loss. dtu.dkdtu.dk The stored heat can then be released on demand during the winter by triggering the crystallization of the supercooled liquid. dtu.dk

System-Level Simulations: TRNSYS, a transient system simulation program, is often used to model the performance of solar thermal systems that incorporate seasonal storage with SAT. dtu.dkdtu.dk These simulations can predict the solar fraction (the portion of the heating demand met by solar energy) for a given building and climate. dtu.dk

Long-Term Reliability and Reusability in Energy Storage Systems

The long-term reliability and reusability of sodium acetate hydrate (B1144303) (SAT) as a phase change material (PCM) are critical for its practical application in thermal energy storage (TES) systems. Research has focused on understanding and mitigating the material degradation that can occur over repeated thermal cycles. The primary challenges to its long-term stability include phase separation, supercooling, and loss of latent heat capacity.

One of the main issues affecting the reusability of sodium acetate hydrate is phase separation. During the melting process, anhydrous sodium acetate and a saturated aqueous solution can form. Due to density differences, the anhydrous salt can settle, leading to an incongruent melting behavior in subsequent cycles and a reduction in the effective heat storage capacity. mdpi.comresearchgate.net This segregation can cause a significant drop in the latent heat of fusion over time.

To address these challenges, various strategies have been developed to enhance the long-term performance of this compound. These include the addition of thickening agents, such as carboxymethyl cellulose (CMC), and nucleating agents, like disodium hydrogen phosphate dodecahydrate (DSP). Thickening agents increase the viscosity of the molten salt, which helps to suspend the anhydrous sodium acetate particles and prevent their sedimentation, thus inhibiting phase separation. mdpi.comnih.gov Nucleating agents are introduced to reduce the degree of supercooling, ensuring that the stored latent heat is released reliably at the desired temperature. researchgate.netrsc.org

The long-term cycling stability of modified this compound has been the subject of numerous experimental investigations. These studies aim to quantify the changes in thermophysical properties, such as the latent heat of fusion and the melting temperature, over hundreds or even thousands of charge-discharge cycles.

Table 1: Long-Term Cycling Performance of Modified this compound

| Composition | Number of Cycles | Initial Latent Heat (kJ/kg) | Latent Heat after Cycling (kJ/kg) | Latent Heat Reduction (%) | Reference |

|---|---|---|---|---|---|

| SAT + 5 wt.% DSP | 200 | 264.45 | 205.19 | 22.44 | mdpi.comnih.gov |

| SAT + 5 wt.% DSP + 3 wt.% CMC | 200 | 264.45 | 240.00 (estimated) | 9.29 | mdpi.comnih.gov |

| Raw SAT (SAT60%) | 35 | 235 | 215 | 10 | mdpi.com |

Note: The initial latent heat for the SAT + 5 wt.% DSP and SAT + 5 wt.% DSP + 3 wt.% CMC composition is inferred from the reported initial latent heat of pure SAT being over 250 kJ/kg and the value of 264.45 kJ/kg being the starting point before degradation in the study by Wu et al. (2020). The latent heat after cycling for the composition with CMC is estimated based on the reported 9.29% reduction.

Research findings indicate that the addition of carboxymethyl cellulose as a thickener significantly improves the long-term stability of this compound. In a study that conducted 200 thermal cycles, a composite of sodium acetate trihydrate with 5 wt.% disodium hydrogen phosphate dodecahydrate (as a nucleating agent) experienced a dramatic 22.44% drop in latent heat. mdpi.comnih.gov However, when 3 wt.% of carboxymethyl cellulose was added to this composition, the latent heat reduction after 200 cycles was only 9.29%. mdpi.comnih.gov The viscosity of the composite with CMC was found to be 14 times higher than the one without, which effectively prevented the settling of anhydrous sodium acetate and inhibited macroscopic phase separation. mdpi.com

Another study investigated the effect of adding extra water on the aging of sodium acetate trihydrate. After 35 cycles, a sample of raw sodium acetate trihydrate lost about 10% of its latent heat, decreasing from 235 J/g to 215 J/g. mdpi.com Interestingly, a sample with an additional 3 wt.% of water showed a more rapid decrease in latent heat of about 30%. mdpi.com This suggests that simply adding water may not be a beneficial strategy for improving thermal stability and can even accelerate degradation, possibly due to enhanced segregation phenomena. mdpi.com

Furthermore, studies have shown that the choice of nucleating agent can also impact long-term performance. While disodium hydrogen phosphate dodecahydrate is a commonly used nucleating agent, its performance can be unreliable after heating to higher temperatures. acs.org Research has identified alternative nucleating agents, such as calcium chloride dihydrate, which demonstrate better performance in terms of minimizing the deterioration of heat release upon extensive thermal cycling. acs.org

Chemical Reactivity and Degradation Pathways of Sodium Acetate

Hydrothermal Reactions and Gaseous Product Formation (e.g., CH4, H2, CO2)

Under hydrothermal conditions, sodium acetate (B1210297) demonstrates notable stability up to approximately 380°C. rsc.orgresearchgate.net Beyond this temperature, it begins to decompose, primarily yielding methane (B114726) (CH₄) and some carbon dioxide (CO₂). rsc.orgresearchgate.net As the reaction temperature increases above 400°C, the production of both methane and hydrogen (H₂) gases becomes more significant. rsc.orgresearchgate.net

Two primary decomposition mechanisms are proposed to occur during the hydrothermal reaction of sodium acetate. The main pathway involves the reaction with water to produce methane. rsc.orgresearchgate.net A secondary, oxidative mechanism, which may become more prominent at higher temperatures, involves the formation of sodium oxalate (B1200264) as an intermediate. rsc.orgresearchgate.net This sodium oxalate can then decompose to produce hydrogen gas and carbon dioxide, particularly at temperatures of 450°C and 500°C. rsc.orgresearchgate.net This suggests that sodium oxalate is a key intermediate in the production of hydrogen gas from sodium acetate at elevated temperatures. rsc.orgresearchgate.net

The yields of these gaseous products are highly dependent on the reaction temperature and duration. For instance, at 500°C, a significant decomposition of sodium acetate is observed, with methane gas yields reaching up to 71% of the predicted amount based on the reaction stoichiometry. rsc.org The pH of the solution also changes during the reaction, increasing as the sodium acetate is converted. rsc.org

Table 1: Gaseous Products from Hydrothermal Reaction of Sodium Acetate

| Temperature | Major Gaseous Products | Minor Gaseous Products | Key Observations |

| ~380°C - 400°C | Methane (CH₄), Carbon Dioxide (CO₂) | Onset of gradual decomposition. rsc.orgresearchgate.net | |

| > 400°C | Methane (CH₄), Hydrogen (H₂) | Carbon Dioxide (CO₂) | Increased production of both CH₄ and H₂. rsc.orgresearchgate.net |

| 450°C - 500°C | Methane (CH₄), Hydrogen (H₂), Carbon Dioxide (CO₂) | Sodium oxalate intermediate decomposes to H₂ and CO₂. rsc.orgresearchgate.net |

Decarboxylation Mechanisms

Decarboxylation is a significant degradation pathway for sodium acetate, particularly when heated in the presence of a strong base like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). youtube.comtestbook.comaskiitians.com This reaction results in the formation of methane and sodium carbonate. youtube.comwikipedia.org The process involves the removal of the carboxyl group as carbon dioxide, which then reacts with the sodium hydroxide to form sodium carbonate. vedantu.com

The generally accepted mechanism for the decarboxylation of a carboxylate anion, such as acetate, involves the formation of a carbanion intermediate. testbook.com This carbanion then abstracts a proton to form the corresponding hydrocarbon, which in the case of sodium acetate is methane. testbook.com The use of soda lime facilitates this process, with calcium oxide believed to aid in the fusion of sodium hydroxide. testbook.com This reaction is a classic example of a reaction that descends a homologous series, as the resulting alkane has one fewer carbon atom than the parent carboxylic acid salt. testbook.comvedantu.com

Table 2: Decarboxylation of Sodium Acetate with Soda Lime

| Reactants | Conditions | Products | Reaction Type |

| Sodium Acetate, Soda Lime (NaOH + CaO) | Heating | Methane (CH₄), Sodium Carbonate (Na₂CO₃) | Decarboxylation youtube.comaskiitians.comwikipedia.org |

Kolbe's electrolysis offers an alternative decarboxylation method. When an aqueous solution of sodium acetate is electrolyzed, ethane (B1197151) is formed at the anode, along with carbon dioxide. youtube.com

Esterification Reactions and Reaction Product Characterization

Sodium acetate can participate in esterification reactions, typically by reacting with an alkyl halide. For example, the reaction of sodium acetate with bromoethane (B45996) yields ethyl acetate and sodium bromide. wikipedia.org It's important to note that sodium acetate itself is a salt, not an ester. quora.com Esters are formed when a carboxylic acid reacts with an alcohol. quora.comlibretexts.org However, sodium acetate can be used as a catalyst in the acetylation of alcohols and phenols. researchgate.net

In a typical laboratory or industrial setting, ethanol (B145695) can be converted to sodium acetate in a two-step process. First, ethanol is oxidized to acetic acid. Then, the acetic acid is reacted with a base like sodium hydroxide, sodium carbonate, or sodium bicarbonate to produce sodium acetate. chemistryscl.com The reverse reaction, the saponification of an ester like ethyl acetate with a strong base such as sodium hydroxide, yields sodium acetate and the corresponding alcohol (ethanol). youtube.com

The characterization of esterification products often involves techniques like infrared (IR) spectroscopy. The formation of an ester is confirmed by the appearance of a characteristic ester C=O stretching vibration band. researchgate.net

Stability and Degradation under Controlled Environmental Conditions

Sodium acetate is considered to be readily biodegradable. santos.compengfachemical.com In the presence of non-adapted activated sludge, it can achieve 86% biodegradation within 7 days and 99% within 28 days. santos.com Due to its rapid biodegradation, it is not expected to persist in the environment. santos.com The low log Kow value of -3.72 suggests that sodium acetate has a low potential for bioaccumulation. santos.com

The stability of sodium acetate solutions is generally good at room temperature. nih.govresearchgate.net However, the trihydrate form can effloresce (lose its water of crystallization) in warm, dry air. nih.gov When heated, anhydrous sodium acetate melts and, at higher temperatures, decomposes, evolving an odor of acetone (B3395972). fao.org The decomposition can also produce carbon monoxide, carbon dioxide, and sodium oxide. stackexchange.com

Under catalytic ozonation, the degradation of sodium acetate is influenced by factors such as pH, ozone concentration, and catalyst dosage. The degradation is significantly inhibited under acidic conditions (pH 5.0). mdpi.com Increasing the catalyst dosage generally enhances the degradation rate by providing more active sites for the reaction. mdpi.com

Table 3: Stability and Degradation of Sodium Acetate

| Condition | Observation | Reference(s) |

| Biodegradation | Readily biodegradable (99% in 28 days) | santos.com |

| Bioaccumulation | Low potential (log Kow = -3.72) | santos.com |

| Storage | Solutions are stable at room temperature | nih.govresearchgate.net |

| Heating (Anhydrous) | Decomposes at high temperatures, releases acetone odor | fao.org |

| Catalytic Ozonation | Degradation inhibited by acidic pH | mdpi.com |

Catalytic and Environmental Applications of Sodium Acetate

Role as a Buffering Agent in Industrial Chemical Synthesis

Sodium acetate (B1210297), in conjunction with acetic acid, forms a robust buffer system that is crucial for maintaining a stable pH in numerous industrial chemical syntheses. patsnap.comchemicalbook.com This buffering capacity is essential in processes where precise pH control is necessary to ensure optimal reaction rates, product yields, and the stability of chemical intermediates and final products. patsnap.comchemicalbook.com The acetate buffer system operates effectively in the mildly acidic range of pH 3.6 to 5.6. aatbio.com

The mechanism of the acetate buffer involves the equilibrium between acetic acid (a weak acid) and its conjugate base, the acetate ion (from sodium acetate). patsnap.com When a strong acid is introduced, the acetate ions neutralize the excess hydronium ions, forming acetic acid. Conversely, when a strong base is added, acetic acid donates a proton to neutralize the excess hydroxide (B78521) ions. patsnap.com This resistance to significant pH change is vital in several industrial applications, including:

Dyeing Industry: In the textile industry, sodium acetate is used as a buffering agent to control the pH of dye baths. patsnap.com This is particularly important for the application of acid and reactive dyes, where a stable pH ensures uniform color uptake by the fabric and enhances the fastness of the dyes. patsnap.com For example, dyeing silk and wool with acid dyes often requires a pH between 4 and 5 to facilitate the ionic bonding between the dye molecules and the fibers. chemicalbook.com The use of a sodium acetate/acetic acid buffer system in the low-temperature dyeing of silk fabrics has been shown to improve the levelness of the shade and enhance the dyeing rate. chemicalbook.com

Leather Tanning: Sodium acetate plays a role as a masking agent in the chrome tanning process. chemicalbook.com Chrome tanning involves the use of chromium salts to stabilize the collagen fibers in animal hides. Sodium acetate helps to control the astringency of the chromium salts by forming coordination complexes, which allows for a more uniform penetration of the tanning agent into the hide before the pH is raised to fix the chromium. chemicalbook.com This controlled process prevents surface over-tanning and results in leather with desirable properties such as softness and flexibility. vedantu.com

Pharmaceutical Industry: In pharmaceutical manufacturing, maintaining a specific pH is often critical for the stability and efficacy of drug formulations. Sodium acetate is used as a buffering agent in a variety of pharmaceutical preparations, including injectable solutions, to ensure that the pH remains within a range that preserves the drug's potency and ensures patient safety. vedantu.com

Applications in Wastewater Treatment Processes

Sodium acetate is widely utilized in wastewater treatment due to its biodegradability and its role in biological nutrient removal and pH control. nih.gov It serves as an external carbon source for microorganisms and aids in the removal of pollutants by adjusting the pH of the wastewater. nih.gov

In many wastewater treatment plants, the influent wastewater is deficient in readily biodegradable organic carbon, which is essential for the process of denitrification. mdpi.com Denitrification is the microbial conversion of nitrate (B79036) to nitrogen gas, a key step in removing nitrogen from wastewater to prevent eutrophication of receiving water bodies. mdpi.com

Sodium acetate is often the preferred external carbon source for denitrifying bacteria due to its high biodegradability and rapid utilization by these microorganisms. mdpi.com This leads to higher denitrification rates compared to other carbon sources like methanol (B129727) or glucose. mdpi.comresearchgate.net Research has shown that the addition of sodium acetate can significantly enhance the efficiency of nitrogen removal in wastewater treatment systems. researchgate.net

The performance of sodium acetate as a carbon source can be influenced by factors such as temperature and the concentration of nitrate. researchgate.net Studies have demonstrated that lower temperatures can decrease the rate of denitrification, necessitating a higher dosage of sodium acetate to achieve the desired level of nitrogen removal. researchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

|---|---|---|---|---|

| Carbon Source | Sodium Acetate | Glucose | Methanol | mdpi.comresearchgate.net |

| Denitrification Rate | High | High | Moderate | mdpi.comresearchgate.net |

| Sludge Production | Moderate | High | Low | mdpi.com |

| COD Removal Rate (mgCOD/(L·min)) | 7.54 | 2.22 | - | researchgate.net |

| Nitrate-to-Nitrite Transformation Ratio (NTR) at 50-60 mg/L NO3--N | 86.5% | 83.9% | - | researchgate.net |

The pH of wastewater is a critical parameter that influences various chemical and biological treatment processes. nih.gov Sodium acetate, being a salt of a weak acid and a strong base, hydrolyzes in water to produce a mildly alkaline solution, which can be used to adjust the pH of acidic wastewater. patsnap.com

Proper pH control is essential for the effective removal of certain pollutants, such as heavy metals. nih.gov By raising the pH, many heavy metals can be precipitated out of the solution as insoluble hydroxides, which can then be removed through sedimentation or filtration. nih.gov While strong bases like sodium hydroxide are commonly used for this purpose, sodium acetate can offer a buffering effect, preventing drastic pH swings and providing more controlled precipitation. patsnap.comnih.gov

Research on Sodium Acetate as a Soil Amendment

Research into the use of sodium acetate as a soil amendment has explored its potential to influence soil properties and plant growth, particularly in challenging soil conditions like salinity. nih.gov The application of sodium acetate can affect soil pH and microbial activity. nih.gov

Studies have indicated that the degradation of acetate by soil microbes can lead to an increase in soil pH. nih.gov This is because the microbial consumption of the acetate anion consumes protons (H+). nih.gov This effect could be beneficial in acidic soils, although the introduction of sodium ions needs to be carefully managed to avoid negative impacts on soil structure. nih.gov

In the context of saline soils, some research suggests that sodium acetate application might help mitigate the effects of salt stress on certain plants. nih.gov It is hypothesized that acetate may play a role in enhancing antioxidant defense systems and modulating ion homeostasis in plants. nih.gov However, at high concentrations, sodium acetate can have detrimental effects, potentially reducing biomass. nih.gov The impact of sodium acetate on soil microbial biomass and activity is complex and can be influenced by the existing soil conditions and the concentration of the amendment. nih.gov

Studies on Catalytic Degradation of Sodium Acetate (e.g., catalytic ozonation)

Sodium acetate is a small organic molecule that is resistant to direct oxidation by ozone. mdpi.commdpi.com This makes it a suitable model pollutant for evaluating the effectiveness of advanced oxidation processes like catalytic ozonation. mdpi.commdpi.com Research in this area has focused on developing catalysts that can enhance the degradation of refractory organic compounds in water. mdpi.commdpi.com

One area of investigation has been the use of manganese-functionalized fly ash as a catalyst for the ozonation of sodium acetate. mdpi.com Fly ash, a waste product from coal-fired power plants, can be modified to create a low-cost and effective catalyst. mdpi.com Studies have shown that Mn-modified fly ash can significantly improve the removal rate of sodium acetate compared to ozonation alone. mdpi.com The catalytic mechanism involves the generation of highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−) on the catalyst surface, which then attack and degrade the sodium acetate molecules. mdpi.com The performance of these catalysts is influenced by various parameters, including ozone concentration, catalyst dosage, pH, and the initial concentration of sodium acetate. mdpi.commdpi.com

| Catalyst | Optimal Reaction Conditions | Sodium Acetate Removal Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Mn-functionalized fly ash (Mn0.12/CFA(A+B)) | Ozone concentration: 50 mg/L, Temperature: 25 °C, pH: 10.8, Catalyst amount: 2 g/L | ~40% for 150 mg/L initial concentration | Oxygen vacancies on the catalyst surface play a crucial role in ozone activation. The catalyst shows good stability over multiple cycles. | mdpi.com |

| Fe-modified fly ash (Fe0.08/CFA) | Ozone concentration: 50 mg/L, Temperature: 25 °C, pH: 7.5, Catalyst dosage: 3 g/L | 53.3% for 150 mg/L initial concentration | The ratio of Fe2+/Fe3+ on the catalyst surface influences the catalytic activity. | mdpi.com |

| MnOx/NiOOH-modified fly ash | Ozone concentration: 50 mg/L, pH: 7.5, Catalyst dosage: 3 g/L | 57.5% for 150 mg/L initial concentration | The catalyst generates •O2− and •OH radicals for sodium acetate degradation. Outperforms γ-Al2O3 supported catalyst. | scielo.br |

Investigating Sodium Acetate in Catalytic Dehydrogenation Reactions for Hydrogen Production

Sodium acetate is a co-product in the catalytic and non-catalytic dehydrogenation of ethanol (B145695) for hydrogen (H₂) production, a reaction of interest for renewable energy. acs.orgrsc.org This process typically involves reacting ethanol in the presence of a base, such as sodium hydroxide, at elevated temperatures and pressures. acs.org

Research has been conducted on both non-catalytic systems and systems employing heterogeneous catalysts to improve the efficiency and selectivity of the reaction. acs.orgrsc.org In non-catalytic studies, experiments performed in a batch reactor at temperatures around 240 °C have shown that ethanol can be fully converted, yielding hydrogen gas and solid sodium acetate. acs.org The gaseous product can contain a high percentage of hydrogen, while the solid product is primarily sodium acetate. acs.org

Catalytic approaches aim to lower the reaction temperature and pressure while increasing the rate of hydrogen production. rsc.org Various catalysts, including copper-based systems, have been investigated for the dehydrogenation of ethanol. rsc.org The choice of catalyst and reaction conditions can influence the product distribution, with some conditions favoring the formation of acetaldehyde (B116499) while others promote the production of ethyl acetate alongside hydrogen. rsc.org The production of sodium acetate is a key indicator that the dehydrogenation and subsequent base-catalyzed reactions have occurred. acs.org

| Reaction System | Reaction Conditions | Key Products | Noteworthy Findings | Reference |

|---|---|---|---|---|

| Non-catalytic | Temperature: 240 °C, Autogenous pressure: 45-72 bar, Reactants: Ethanol and NaOH | Hydrogen (up to 86.9% in gas phase), Sodium Acetate (solid phase) | Complete conversion of ethanol was achieved. Anionic polymerization also occurred, forming other liquid products. | acs.org |

| Catalytic (Copper/copper chromite on alumina) | Temperature: 200-260 °C, Pressure: 10-30 bar, Reactants: Ethanol over catalyst | Hydrogen, Ethyl acetate, Acetaldehyde | Reaction selectivity can be shifted towards ethyl acetate or acetaldehyde depending on conditions. Pure hydrogen is produced. | rsc.org |

Utilization as Precursors for High-Purity Compounds, Catalysts, and Nanoscale Materials

Sodium acetate hydrate (B1144303) serves as a versatile and crucial precursor in the synthesis of a wide array of materials, ranging from high-purity organic compounds and sophisticated catalysts to precisely engineered nanoscale materials. patsnap.comchemicalbook.com Its role extends from being a primary reactant that incorporates its acetate group into the final product to acting as a structure-directing or stabilizing agent that guides the formation of complex architectures. bohrium.comspringerprofessional.de This utility is foundational in fields like organic chemistry, materials science, and nanotechnology. patsnap.compatsnap.com

Precursor for High-Purity Compounds

In chemical synthesis, sodium acetate hydrate is a readily available and effective precursor for producing various high-purity organic compounds. One of its most common applications is in esterification reactions. When reacted with an alkyl halide, such as bromoethane (B45996), sodium acetate yields the corresponding ester, in this case, ethyl acetate. chemicalbook.com

Reaction: CH₃COONa + BrCH₂CH₃ → CH₃COOCH₂CH₃ + NaBr chemicalbook.com

This reaction is a fundamental method for creating acetate esters, which are significant in various industries. Beyond simple esters, sodium acetate is also employed in the synthesis of more complex molecules. For instance, it is used as a base in the assembly of gold-containing complexes like [Au(NHC)X], which are relevant in catalysis and medicinal chemistry. rsc.org Its ability to act as a nucleophile or a base under mild conditions makes it a valuable reagent in organic synthesis. chemicalbook.comrsc.org

Precursor for Catalysts

This compound is instrumental in the fabrication of advanced catalysts, particularly for energy and environmental applications. Its role is notable in the synthesis of cobalt-based electrocatalysts designed for reactions like the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. acs.orgfrontiersin.org

In these syntheses, a hydrated salt like cobalt(II) acetate tetrahydrate can serve as the cobalt precursor, which is then transformed into the active catalytic material, such as a cobalt diselenide/cobalt oxide composite. acs.org The acetate component can influence the reaction environment. In the solid-state synthesis of cobalt nanoparticles on nitrogen and sulfur-doped carbon supports, zinc acetate is used as a precursor, which pyrolyzes to form the final catalyst structure. nih.govnih.gov While not always a direct precursor to the metallic component of every catalyst, such as in some platinum-based systems where it may act as a buffer, its presence is often integral to achieving the desired catalytic properties. mdpi.comnih.gov

Precursor for Nanoscale Materials

The most significant and rapidly advancing application of this compound as a precursor is in the field of nanotechnology. patsnap.compatsnap.com It functions as a powerful structure-directing agent, a stabilizing agent, and a morphology controller in the synthesis of a diverse range of metal oxide nanoparticles. bohrium.comresearchgate.netrsc.org The acetate ion can coordinate with metal ions in solution, influencing nucleation and growth processes, which ultimately determines the size, shape, and crystallinity of the resulting nanomaterials. rsc.org

Iron Oxide (Fe₃O₄) Nanoparticles: In the solvothermal synthesis of magnetite (Fe₃O₄) nanoparticles, anhydrous sodium acetate is used as a structure-directing agent without the need for any surfactants. mdpi.comresearchgate.net The concentration of sodium acetate is a critical parameter that dictates the final morphology of the nanospheres, allowing for the creation of particles with hollow, porous, or flower-like structures. mdpi.com Research shows that increasing the amount of sodium acetate can lead to better dispersity and the formation of nearly monodispersed nanoparticles. mdpi.com A proposed mechanism involves sodium acetate-assisted Ostwald ripening, where smaller, less stable particles dissolve and redeposit onto larger, more stable ones, leading to the formation of hollow interiors. mdpi.comresearchgate.net

| Molar Ratio (FeCl₃·6H₂O : NaAc) | Amount of NaAc (mmol) | Resulting Particle Size (nm) | Observed Morphology |

|---|---|---|---|

| - | 5 | ~85 | Aggregated, Porous Structures |

| - | 10 | ~122 | Unconspicuous Hollow Structures, Uniform Size |

| 1:8 | 20 | 100 - 200 | Nearly Monodispersed, Flower-like Structures |

Zinc Ferrite (B1171679) (ZnFe₂O₄) Nanoparticles: Similarly, sodium acetate is employed as a structure-directing agent in the one-step solvothermal synthesis of zinc ferrite (ZnFe₂O₄) nanospheres. springerprofessional.deresearchgate.net The amount of sodium acetate used influences the degree of agglomeration and the magnetic properties of the resulting nanoparticles. springerprofessional.de Low concentrations tend to result in more agglomerated spherical structures, while higher amounts lead to well-defined, non-agglomerated nanospheres due to the electro-stabilizing effect of the acetate. springerprofessional.deresearchgate.net This control over particle structure is crucial for applications in areas like biomedical imaging and data storage. nih.gov

Zinc Oxide (ZnO) Nanoparticles: In the aqueous synthesis of high-purity zinc oxide (ZnO) nanoparticles, the acetate precursor (zinc acetate) is shown to be superior to other salts like chlorides, sulfates, and nitrates for producing uniform, sub-50 nm particles. rsc.org The acetate ion provides a shielding effect that prevents the fusion of primary nanoparticles during their growth, stabilizing the formation of solitary nanoprisms. rsc.org While sodium acetate itself is sometimes added as a weak base, the critical role is often played by the acetate anion from the zinc precursor, highlighting the importance of the acetate functional group in controlling nanoparticle synthesis. rsc.orgnih.gov

| Zinc Salt Precursor | Resulting Particle Size | Observed Morphology | Key Advantage/Disadvantage |

|---|---|---|---|

| Zinc Acetate | ~25 nm | Uniform conical prisms | Stabilizes solitary nanoparticles, narrow size distribution. rsc.org |

| Zinc Chloride | - | Mixed nanoprisms and submicron petals | Less uniform morphology compared to acetate. rsc.org |

| Zinc Sulfate | - | Mixed nanoprisms and submicron petals | Less uniform morphology compared to acetate. rsc.org |

| Zinc Nitrate | - | Flower-like assemblies of prisms | Leads to larger, complex structures instead of discrete nanoparticles. rsc.org |